Olivetol

Vue d'ensemble

Description

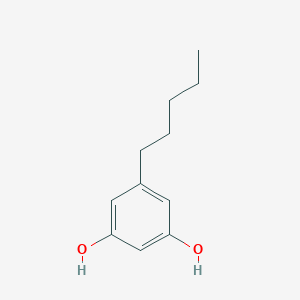

L’olivetol, également connu sous le nom de 5-pentylrésorcinol ou de 5-pentyl-1,3-benzènediol, est un composé organique naturel. Il se trouve dans certaines espèces de lichens et est produit par certains insectes. L’this compound est un précurseur dans la biosynthèse du tétrahydrocannabinol (THC), le composant psychoactif du cannabis .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’olivetol peut être synthétisé par diverses méthodes. Une voie de synthèse courante implique la réaction de condensation de l’this compound avec la pulégone. Une autre méthode comprend la réaction de l’this compound avec l’huile essentielle d’orange en présence de chlorure de phosphoryle . De plus, l’this compound peut être synthétisé par la réaction de condensation entre l’this compound et l’oxyde de Δ2-carène .

Méthodes de production industrielle : La production industrielle de l’this compound implique généralement l’extraction à partir de sources naturelles telles que les lichens. Le composé peut également être produit de manière synthétique à grande échelle en utilisant les méthodes susmentionnées, ce qui garantit une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Air and Water Sensitivity

-

Oxidation : Sensitive to aerial oxidation, forming quinones or dimeric products .

-

Hydrolysis : Insoluble in water but reacts under acidic/basic conditions to form derivatives (e.g., ethers or esters) .

Functional Group Reactivity

Aldol Cyclization

-

Mechanism : The linear tetraketide intermediate undergoes spontaneous intramolecular aldol condensation, releasing CO₂ to form this compound .

-

Kinetics : Decarboxylative aldol condensation proceeds faster than lactonization (HTAL formation) by a factor of ~77:1 .

Lactonization Pathways

| Intermediate | Product | Relative Yield (%) |

|---|---|---|

| Triketide-CoA | PDAL | Variable |

| Tetraketide-CoA | HTAL | <1% |

Mass Spectrometry Fragmentation

| m/z Value | Fragment Ion | Relative Abundance (%) |

|---|---|---|

| 179.1078 | [M-H]⁻ (this compound) | 100 |

| 151.0766 | Loss of CO + H₂O | 2.71 |

| 136.0531 | C₆H₅O₂⁻ | 1.06 |

Data from LC-MS analyses highlight this compound’s stability under ionization conditions .

pH-Dependent Behavior

Applications De Recherche Scientifique

Medicinal Applications

1.1 Cannabinoid Production

Olivetol is a crucial precursor in the synthesis of cannabinoids such as THC (tetrahydrocannabinol) and CBD (cannabidiol). Its role in the cannabis industry is pivotal for developing pharmaceutical-grade products. Researchers have utilized this compound to create standardized cannabinoid formulations, which can be used for medical purposes, including pain relief and anxiety management. The controlled synthesis allows for the production of oils, tinctures, and capsules tailored to specific therapeutic needs .

1.2 Anti-Obesity Effects

Recent studies have highlighted this compound's potential as an anti-obesity agent. In a zebrafish model induced by a high-fat diet, this compound demonstrated significant effects on reducing fat accumulation and improving lipid profiles. It acts as a competitive inhibitor of cannabinoid receptors CB1 and CB2, suggesting its utility in managing obesity-related disorders .

1.3 Antioxidant and Anti-Inflammatory Properties

This compound exhibits potent antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. This activity is crucial in combating oxidative stress, which is linked to chronic diseases such as cancer and cardiovascular conditions. Additionally, this compound modulates inflammatory pathways, making it a candidate for treating inflammatory diseases like rheumatoid arthritis .

Applications in Drug Development

2.1 Novel Cannabinoid Derivatives

This compound serves as a starting material for synthesizing novel cannabinoid derivatives with tailored pharmacological properties. Researchers are exploring modifications to enhance potency or reduce psychoactivity, paving the way for targeted therapies with fewer side effects .

2.2 Bioactive Natural Products

The compound is also significant in the total synthesis of bioactive natural products. Its structure allows researchers to develop various complex organic compounds that can be screened for therapeutic efficacy against multiple diseases .

Material Science Applications

3.1 Polyurethane Synthesis

In materials science, this compound is utilized in synthesizing polyurethanes, which are valued for their durability and versatility across industries such as automotive and construction. The incorporation of this compound-derived components enhances the mechanical properties of these materials, making them more resilient to heat and chemicals .

Agricultural Applications

This compound has potential uses in agriculture as a natural pesticide due to its antifungal properties. It can combat fungal infections affecting crops, providing an eco-friendly alternative to synthetic pesticides . Its application may improve crop yields while minimizing environmental impact.

Case Studies

Mécanisme D'action

L’olivetol exerce ses effets par le biais de diverses cibles et voies moléculaires :

Récepteurs cannabinoïdes : L’this compound agit comme un inhibiteur compétitif des récepteurs cannabinoïdes CB1 et CB2, qui sont impliqués dans le système endocannabinoïde.

Enzymes du cytochrome P450 : Il inhibe l’activité des enzymes du cytochrome P450 CYP2C19 et CYP2D6, affectant le métabolisme de divers médicaments.

Composés similaires :

Résorcinol : Structure similaire mais sans la chaîne latérale pentyle.

Hydroquinone : Un autre dihydroxybenzène mais avec des groupes hydroxyle à des positions différentes.

Catéchol : Similaire à l’this compound mais avec des groupes hydroxyle en positions ortho.

Unicité : L’unicité de l’this compound réside dans sa chaîne latérale pentyle, qui influence considérablement ses propriétés chimiques et son activité biologique. Cette caractéristique structurelle en fait un intermédiaire crucial dans la synthèse des cannabinoïdes, le distinguant des autres dihydroxybenzènes .

Comparaison Avec Des Composés Similaires

Resorcinol: Similar structure but lacks the pentyl side chain.

Hydroquinone: Another dihydroxybenzene but with hydroxyl groups in different positions.

Catechol: Similar to olivetol but with hydroxyl groups in ortho positions.

Uniqueness: this compound’s uniqueness lies in its pentyl side chain, which significantly influences its chemical properties and biological activity. This structural feature makes it a crucial intermediate in the synthesis of cannabinoids, distinguishing it from other dihydroxybenzenes .

Activité Biologique

Olivetol, a naturally occurring compound primarily found in certain lichen species and as a biosynthetic precursor in the cannabis plant, has garnered significant attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anti-obesity, and psychoactive modulation effects, supported by recent research findings and case studies.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound and its derivatives. A notable investigation revealed that olivetolic acid (OA), a compound related to this compound, exhibited strong antibacterial properties against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. The study demonstrated that modifications to the alkyl chains of OA significantly enhanced its antibacterial efficacy.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The OA derivatives with longer alkyl chains showed a MIC value of 2.5 μM against Bacillus subtilis .

- Mechanism of Action : The presence of hydrophobic alkyl side chains plays a crucial role in modulating the bioactivity of these compounds, suggesting a pathway for developing new antibacterial agents .

2. Anti-Obesity Effects

This compound has also been investigated for its potential as an anti-obesity agent. A recent study utilized an adult zebrafish model to evaluate this compound's effects on diet-induced obesity (DIO). The findings suggest that this compound can significantly reduce fat accumulation and improve lipid profiles.

Research Overview:

- Study Design : Zebrafish were subjected to high-fat diets to induce obesity, followed by treatment with varying doses of this compound.

- Results :

- High doses of this compound led to a marked reduction in triglyceride and lipid accumulation.

- Low doses resulted in decreased liver enzyme levels, indicating improved metabolic health.

- The study also noted a significant increase in HMG-CoA reductase levels with high doses, suggesting complex interactions within lipid metabolism .

Table: Effects of this compound on Zebrafish Model

| Treatment Dose (g/ml) | Triglyceride Levels | Liver Enzymes | HMG-CoA Levels |

|---|---|---|---|

| Control | High | Normal | Low |

| Low Dose (0.001) | Moderate | Reduced | Moderate |

| High Dose (0.001) | Low | Significantly Reduced | High |

3. Psychoactive Modulation

This compound has been explored for its ability to modulate the psychoactive effects of THC (tetrahydrocannabinol), the primary psychoactive component of cannabis. A patent describes how this compound can alleviate THC-induced euphoria and improve cognitive clarity in users.

Case Study Insights:

- Subject Reports : In clinical trials, subjects reported a noticeable reduction in the psychoactive effects of THC within 4 to 10 minutes after ingesting this compound. Improvements in mental clarity and focus were also documented .

- Dosage : A typical dose used in trials was around 30 mg of this compound combined with an edible oil formulation .

Propriétés

IUPAC Name |

5-pentylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-2-3-4-5-9-6-10(12)8-11(13)7-9/h6-8,12-13H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMPFYJSHJGOPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Record name | OLIVETOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20821 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025812 | |

| Record name | Olivetol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Olivetol appears as off-white crystals or olive to light purple waxy solid. Forms monohydrate (melting point: 102-106 °F). (NTP, 1992) | |

| Record name | OLIVETOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20821 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

327 °F at 5 mmHg (NTP, 1992) | |

| Record name | OLIVETOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20821 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 230 °F (NTP, 1992) | |

| Record name | OLIVETOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20821 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | OLIVETOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20821 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

500-66-3 | |

| Record name | OLIVETOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20821 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Olivetol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olivetol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olivetol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-pentylresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLIVETOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65OP0NEZ1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

120 °F (NTP, 1992) | |

| Record name | OLIVETOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20821 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of olivetol?

A1: this compound (5-Pentylresorcinol) has the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: this compound's structure is confirmed by various spectroscopic techniques including proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), infrared spectroscopy (IR), and mass spectrometry (MS). [, , , , ]

Q3: Is this compound soluble in water? What about other solvents?

A3: this compound exhibits limited solubility in water but dissolves readily in organic solvents like methanol, ethanol, acetone, and diethyl ether. [, , ]

Q4: What is the role of this compound in cannabinoid biosynthesis?

A4: this compound serves as a crucial precursor in the biosynthesis of cannabinoids in Cannabis sativa. It reacts with geranyl pyrophosphate to form cannabigerolic acid, the precursor to major cannabinoids like tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA). [, , , ]

Q5: How is this compound synthesized in Cannabis sativa?

A5: While the exact biosynthetic pathway of this compound in Cannabis sativa remains elusive, it's suggested to involve polyketide synthases. Research indicates this compound synthase activity correlates with glandular trichome development and cannabinoid production. [, , ]

Q6: Can this compound be produced in organisms other than Cannabis sativa?

A6: Yes, this compound is also found in lichens like Evernia prunastri (Oakmoss). [] Furthermore, researchers have successfully engineered Nicotiana benthamiana plants to produce this compound and its derivatives. []

Q7: Can this compound itself be converted into cannabinoids?

A7: While not naturally occurring in plants, this compound can be chemically condensed with various terpenes under acidic conditions to yield different cannabinoids. [, , , , ]

Q8: How is this compound typically quantified?

A8: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed for this compound quantification, often after derivatization with silylating agents. [, ]

Q9: Are there other methods for this compound analysis?

A9: High-performance liquid chromatography (HPLC) coupled with various detectors like UV or MS is also utilized for this compound analysis. Electrochemical methods like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) have shown promise for sensitive this compound detection. [, ]

Q10: What are the common synthetic routes to this compound?

A10: this compound can be synthesized through various methods, including:

- Condensation of Diethyl Malonate: This multi-step process involves the condensation of diethyl malonate with 3-nonen-2-one, followed by hydrolysis, decarboxylation, and oxidation. []

- Grignard Reaction: A shorter route involves reacting lithiated this compound derivatives with appropriate electrophiles. [, ]

- Catalytic Oxidative Aromatization: This atom-economical approach utilizes catalytic oxidation to generate this compound from readily available precursors. []

Q11: Can this compound be synthesized with isotopic labelling?

A11: Yes, this compound can be synthesized with deuterium (2H) and carbon-14 (14C) labels. These labelled versions are valuable tools for metabolic studies and analytical method development. [, , ]

Q12: Does this compound possess any biological activity?

A12: Research suggests that this compound displays a range of biological activities, including:

- Anti-inflammatory: this compound exhibits anti-inflammatory effects in various experimental models. [, ]

- Anti-cancer: Studies indicate potential anti-cancer properties of this compound against different cancer cell lines. [, ]

- Antioxidant: Computational studies suggest this compound can scavenge free radicals, highlighting its potential antioxidant capabilities. []

Q13: Are there any potential therapeutic applications for this compound?

A13: While research is still in its early stages, this compound holds promise for potential applications in:

- Pain Management: Studies suggest this compound derivatives exhibit analgesic activity in animal models. []

- Neurological Disorders: this compound derivatives demonstrate anticonvulsant activity in animal models of epilepsy. []

Q14: Does this compound exhibit psychoactive effects like THC?

A15: Unlike THC, this compound is not considered psychoactive. It lacks the structural features required to bind to cannabinoid receptors in the brain. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.